molecular formula C15H19N3O4 B8669196 tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8669196
M. Wt: 305.33 g/mol
InChI Key: PSMPZLUJGSPPNV-UHFFFAOYSA-N
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Patent
US08889682B2

Procedure details

In a 500 mL round-bottomed flask, tert-butyl 4-(6-nitropyridin-3-yl)-5,6-dihydropyridine-1(2H)-carboxylate (4.9 g, 16.0 mmol, Eq: 1.00) in EtOH (300 ml) and ethyl acetate (75 ml) was combined with palladium on carbon (1.32 g, 1.24 mmol, Eq: 0.0773). The reaction mixture was evacuated twice with hydrogen and then stirred with a hydrogen-filled balloon overnight. LC/MS analysis showed that the reaction was complete. The reaction mixture was purged with nitrogen and filtered through celite. The celite cake was washed several times with EtOAc. To the colorless combined filtrate and washes was added CH2Cl2 and the solution was evaporated to dryness. CH2Cl2 was added again and the solution was concentrated in vacuo to afford quantitative yield of the desired product. (M+H)+=278 m/e.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([C:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:12][CH:11]=2)=[CH:6][CH:5]=1)([O-])=O>CCO.C(OCC)(=O)C.[Pd]>[C:19]([O:18][C:16]([N:13]1[CH2:12][CH2:11][CH:10]([C:7]2[CH:8]=[N:9][C:4]([NH2:1])=[CH:5][CH:6]=2)[CH2:15][CH2:14]1)=[O:17])([CH3:22])([CH3:20])[CH3:21]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)C1=CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCO
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.32 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirred with a hydrogen-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated twice with hydrogen
ADDITION
Type
ADDITION
Details
filled balloon overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The celite cake was washed several times with EtOAc
ADDITION
Type
ADDITION
Details
was added CH2Cl2
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
CH2Cl2 was added again
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C=1C=NC(=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.